5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features a fluorinated pyridine ring fused to an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine derivatives can be achieved using N-fluoropyridinium salts, which are efficient precursors for the synthesis of substituted fluoropyridines.
Formation of Oxazolidinone Ring: The oxazolidinone ring can be synthesized through cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced fluorinating agents and catalysts to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups on the oxazolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized oxazolidinones.
Scientific Research Applications
5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents due to its potential biological activity.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The oxazolidinone ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-2-yl-benzyl-imidazolidine-2,4-dione: This compound shares a similar fluorinated pyridine structure but has an imidazolidine-2,4-dione ring instead of an oxazolidinone ring.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also feature a pyridine ring and are known for their diverse biological activities.
Uniqueness
5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of both a fluorinated pyridine ring and an oxazolidinone ring
Properties
IUPAC Name |
5-(5-fluoropyridin-2-yl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-5-1-2-6(10-3-5)7-4-11-8(12)13-7/h1-3,7H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOPRRLIMQVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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